molecular formula C16H23N3O2 B2972522 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941988-12-1

1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2972522
CAS No.: 941988-12-1
M. Wt: 289.379
InChI Key: VWMPYWAMKDNAOR-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea is a urea derivative featuring a 3-ethoxypropyl group attached to one nitrogen of the urea moiety and a 1-ethylindole substituent on the other nitrogen.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-3-19-12-14(13-8-5-6-9-15(13)19)18-16(20)17-10-7-11-21-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMPYWAMKDNAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-ethoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with an isocyanate derivative to yield the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea or indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

BG14524: 1-(1-Ethyl-1H-indol-3-yl)-3-[3-(propan-2-yloxy)propyl]urea

  • Structural Differences : Replaces the 3-ethoxypropyl group with 3-(isopropoxy)propyl (propan-2-yloxy).
  • Molecular Formula : C₁₇H₂₅N₃O₂ (MW: 303.3993) .
  • Key Implications :
    • Lipophilicity : The bulkier isopropoxy group may increase logP compared to ethoxy, enhancing membrane permeability but reducing aqueous solubility.
    • Synthetic Accessibility : Similar synthesis routes (e.g., urea formation via amine-isocyanate coupling) but differing yields due to steric effects during alkylation.

3-(3-Ethoxypropyl)-1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-34-1)

  • Structural Differences : Substitutes the ethylindole group with a 5-oxopyrrolidin-3-yl ring bearing a 4-methoxyphenyl substituent.
  • Molecular Formula : C₁₇H₂₅N₃O₄ (MW: 335.3981) .
  • Key Implications: Polarity: Additional oxygen atoms (from methoxy and pyrrolidinone) increase polarity, improving solubility in polar solvents like DMSO.

(E)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (BPEPO)

  • Structural Differences: Replaces the urea group with a propenone bridge and a 3,5-bis(trifluoromethyl)phenyl substituent.
  • Key Properties :
    • Thermal Stability : Melts at 467 K without phase transitions, indicating robust crystal lattice stability .
    • Fluorescence : Exhibits temperature-dependent emission (77–277 K), making it suitable for thermal sensing applications .
  • Comparison : Unlike urea derivatives, BPEPO’s rigid conjugated system enables fluorescence but reduces molecular flexibility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Notable Properties/Applications
Target Compound C₁₇H₂₅N₃O₂ ~303.4 3-ethoxypropyl, 1-ethylindole Urea Potential H-bonding, hydrophobic interactions
BG14524 C₁₇H₂₅N₃O₂ 303.3993 3-isopropoxypropyl, 1-ethylindole Urea Enhanced lipophilicity
CAS 877640-34-1 C₁₇H₂₅N₃O₄ 335.3981 3-ethoxypropyl, 4-methoxyphenyl-pyrrolidinone Urea High polarity, improved solubility
BPEPO C₂₂H₁₇F₆NO 449.37 3,5-bis(trifluoromethyl)phenyl, propenone Ketone Thermal sensing, elastic crystals

Research Findings and Implications

  • Structural Flexibility vs.
  • Thermal Properties : BPEPO’s high thermal stability (467 K) surpasses typical urea derivatives, which may degrade or melt at lower temperatures due to weaker intermolecular forces .
  • Functional Group Impact : The urea moiety’s hydrogen-bonding capacity contrasts with BPEPO’s fluorinated aryl ketone system, which relies on π-π stacking and dipolar interactions for fluorescence .

Biological Activity

1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea, a synthetic compound with the CAS number 941988-12-1, is characterized by its unique structural features, including an ethoxypropyl group and an indole moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea is C15H20N2OC_{15}H_{20}N_{2}O, with a molecular weight of approximately 289.37 g/mol. The structure includes a urea functional group, which is significant for its biological applications and interactions.

Biological Activities

Research into the biological activity of this compound suggests several promising areas:

Anticancer Activity

Preliminary studies indicate that derivatives of indole-based ureas exhibit anticancer properties. For instance, compounds similar to 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) . The mechanism of action often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival.

Cell Line IC50 (µM) Reference Compound
HepG212.41Doxorubicin
MCF-79.71Doxorubicin
HCT-1162.29Doxorubicin

Antibacterial Activity

The antibacterial potential of related urea derivatives has been documented, with compounds demonstrating activity against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, indicating their potential as novel antibacterial agents .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests that 1-(3-ethoxypropyl)-3-(1-ethyl-1H-indol-3-yl)urea could be beneficial in treating conditions characterized by inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The urea moiety may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The indole structure can bind to various receptors, altering cellular signaling pathways.
  • Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis in cancer cells.

Case Studies

Recent studies have explored the therapeutic potential of similar compounds in preclinical models:

  • A study on indole derivatives revealed that modifications in the urea structure significantly impact their anticancer efficacy, suggesting that optimizing these structures could enhance bioactivity .

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